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Compound of Interest

Compound Name: Perfluorooctanoyl chloride

Cat. No.: B1209173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

perfluorooctanoyl chloride (PFOC), a crucial building block in the synthesis of fluorinated

compounds. This document presents available data for Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), offering insights into its structural characterization.

Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for

perfluorooctanoyl chloride. Due to the limited availability of publicly accessible, detailed

experimental data, some values are based on database information and typical ranges for

related compounds.

Table 1: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio
(m/z)

Relative Intensity
Putative Fragment
Assignment

63 High [COCl]+

69 High [CF3]+

119 High [C2F5]+

Other notable fragments - [CnF2n+1]+, [CnF2n-1CO]+
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Note: The molecular ion peak for perfluorooctanoyl chloride is often of very low abundance

or absent in electron ionization mass spectrometry.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~1780 - 1815 C=O Stretch (Acyl Chloride)

~1150 - 1350 C-F Stretch

Table 3: ¹⁹F and ¹³C NMR Spectroscopy Data (Predicted)
¹⁹F NMR

Assignment Predicted Chemical Shift (δ, ppm)

CF₃ ~ -81

CF₂ (internal) ~ -120 to -126

CF₂ (adjacent to C=O) ~ -118

¹³C NMR

Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

C=O ~160 Singlet

CF₂ (adjacent to C=O) ~115 Triplet

CF₂ (internal) ~108-118 Triplet

CF₃ ~118 Quartet

Note: Predicted values are based on typical chemical shift ranges for perfluorinated

compounds. Actual experimental values may vary based on solvent and other experimental

conditions. The multiplicities for the ¹³C NMR are due to C-F coupling.
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Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for

perfluorooctanoyl chloride are not readily available in the public domain. However, the

following outlines general methodologies typically employed for these analyses.

Mass Spectrometry (Electron Ionization)
A sample of perfluorooctanoyl chloride would be introduced into the mass spectrometer,

typically via a gas chromatography (GC) inlet for volatile compounds. Within the ion source, the

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization

and fragmentation of the molecule. The resulting positively charged fragments are then

accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Infrared (IR) Spectroscopy
Infrared spectra are commonly obtained using an Attenuated Total Reflectance (ATR)

accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid

perfluorooctanoyl chloride sample is placed directly onto the ATR crystal (e.g., diamond or

zinc selenide). The IR beam passes through the crystal and reflects off the internal surface in

contact with the sample. At this interface, the IR radiation is absorbed by the sample at specific

frequencies corresponding to its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹⁹F and ¹³C NMR analysis, a sample of perfluorooctanoyl chloride would be dissolved in

a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. The tube is then

inserted into the high-field magnet of an NMR spectrometer. The nuclei are irradiated with

radiofrequency pulses, and the resulting signals (free induction decay) are detected and

transformed into the NMR spectrum. For ¹³C NMR, proton decoupling is typically used to

simplify the spectrum by removing C-H couplings; however, C-F couplings will remain, leading

to splitting of the carbon signals.

Mandatory Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like perfluorooctanoyl chloride.
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Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation
The following diagram illustrates the logical relationship between the different spectroscopic

data types and their contribution to the final structural elucidation of perfluorooctanoyl
chloride.
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Caption: Data Interpretation Pathway.

To cite this document: BenchChem. [Spectroscopic Profile of Perfluorooctanoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209173#spectroscopic-data-nmr-ir-ms-for-
perfluorooctanoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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